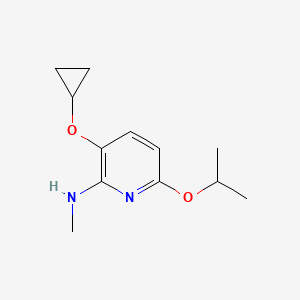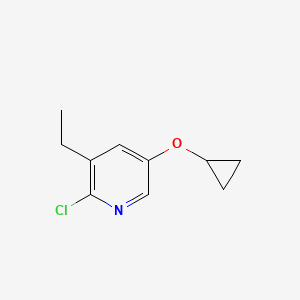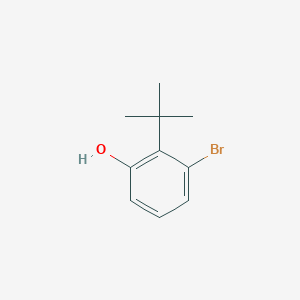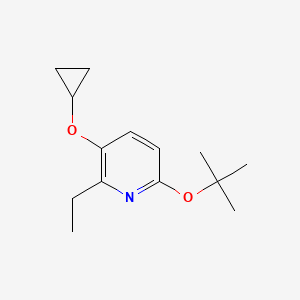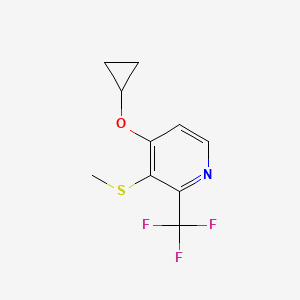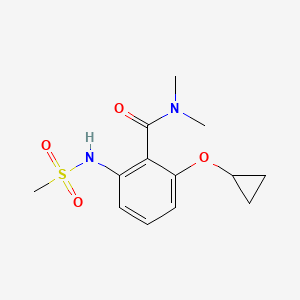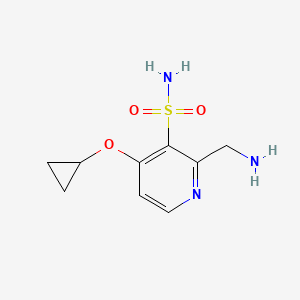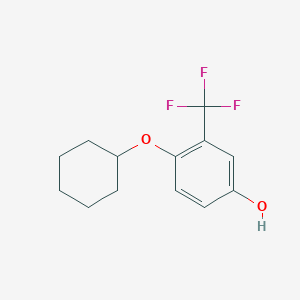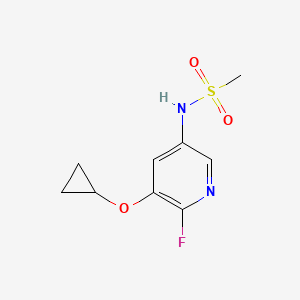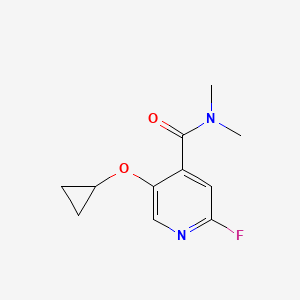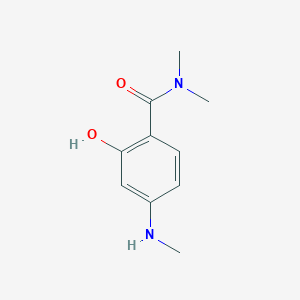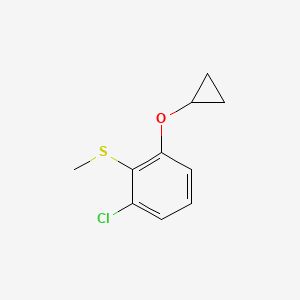
5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)nicotinamide is a compound that belongs to the class of nicotinamides. It features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The presence of the trifluoromethyl group often enhances the lipophilicity, metabolic stability, and bioavailability of compounds, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Nicotinamide Core: The synthesis begins with the preparation of the nicotinamide core, which can be achieved through the reaction of 2-chloronicotinic acid with dimethylamine under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).
Cyclopropoxy Substitution: The final step involves the substitution of the cyclopropoxy group, which can be achieved through the reaction of the intermediate with cyclopropyl bromide in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinamides.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of specific enzymes, affecting cellular processes such as signal transduction, metabolism, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
5-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)pyridin-2-amine: Similar structure but with a different substitution pattern.
N,N-Dimethyl-2-(trifluoromethyl)nicotinamide: Lacks the cyclopropoxy group.
5-Cyclopropoxy-2-(trifluoromethyl)nicotinamide: Lacks the N,N-dimethyl substitution.
Uniqueness
5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)nicotinamide is unique due to the combination of the cyclopropoxy, N,N-dimethyl, and trifluoromethyl groups. This unique combination imparts specific chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H13F3N2O2 |
|---|---|
Peso molecular |
274.24 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-N,N-dimethyl-2-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H13F3N2O2/c1-17(2)11(18)9-5-8(19-7-3-4-7)6-16-10(9)12(13,14)15/h5-7H,3-4H2,1-2H3 |
Clave InChI |
BOADMNOMPKPTCB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(N=CC(=C1)OC2CC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



